molecular formula C14H20O B2848054 1-Cyclohexyl-2-phenylethan-1-ol CAS No. 6006-68-4

1-Cyclohexyl-2-phenylethan-1-ol

Cat. No.: B2848054
CAS No.: 6006-68-4
M. Wt: 204.313
InChI Key: JTENXEPPMDTPHH-UHFFFAOYSA-N
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Description

1-Cyclohexyl-2-phenylethan-1-ol is an organic compound with the molecular formula C₁₄H₂₀O It is a secondary alcohol characterized by a cyclohexyl group attached to a phenylethanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexyl-2-phenylethan-1-ol can be synthesized through several methods. One common approach involves the reduction of 1-cyclohexyl-2-phenylethanone using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The reaction typically occurs in anhydrous conditions and under inert atmosphere to prevent oxidation .

Industrial Production Methods: In industrial settings, the production of this compound may involve catalytic hydrogenation of the corresponding ketone using a palladium or platinum catalyst. This method is advantageous due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: 1-Cyclohexyl-2-phenylethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ether.

    Substitution: Thionyl chloride or phosphorus tribromide in anhydrous conditions.

Major Products Formed:

    Oxidation: 1-Cyclohexyl-2-phenylethanone.

    Reduction: Cyclohexyl-2-phenylethane.

    Substitution: 1-Cyclohexyl-2-phenylethyl halides.

Scientific Research Applications

1-Cyclohexyl-2-phenylethan-1-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-cyclohexyl-2-phenylethan-1-ol involves its interaction with specific molecular targets. As an alcohol, it can form hydrogen bonds with various biomolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects .

Comparison with Similar Compounds

    1-Cyclohexyl-2-phenylethanone: The ketone analog of 1-cyclohexyl-2-phenylethan-1-ol.

    Cyclohexyl-2-phenylethane: The fully reduced form of the compound.

    1-Phenylethanol: A structurally similar alcohol with a phenyl group instead of a cyclohexyl group.

Uniqueness: this compound is unique due to the presence of both cyclohexyl and phenyl groups, which confer distinct chemical and physical properties. This dual functionality makes it a versatile compound in synthetic chemistry and various applications .

Properties

IUPAC Name

1-cyclohexyl-2-phenylethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O/c15-14(13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,13-15H,2,5-6,9-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTENXEPPMDTPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(CC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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